{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE
Description
{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate is a synthetic organic compound characterized by a 2,4-dichlorobenzoate ester backbone linked to a carbamoyl group via a 2-(4-chlorophenyl)ethyl chain. The compound’s synthesis typically involves coupling 2,4-dichlorobenzoic acid with a carbamoylated alcohol derivative under esterification conditions. While its primary applications remain under investigation, preliminary studies suggest utility in agrochemical or pharmaceutical research due to its halogen-rich structure, which may enhance binding to biological targets .
Properties
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3NO3/c18-12-3-1-11(2-4-12)7-8-21-16(22)10-24-17(23)14-6-5-13(19)9-15(14)20/h1-6,9H,7-8,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVNYBHRFPXXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE typically involves multi-step organic reactions. The initial step often includes the preparation of 2-(4-chlorophenyl)ethylamine, which is then reacted with methyl 2,4-dichlorobenzoate under specific conditions to form the desired compound. The reaction conditions usually involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Methoxy derivatives, cyano derivatives.
Scientific Research Applications
{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, altering its activity and affecting downstream metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound 2-Methoxy-4-[(E)-(1-naphthoylhydrazono)methyl]phenyl 2,4-dichlorobenzoate () shares the 2,4-dichlorobenzoate ester moiety but diverges significantly in the substituent groups. Key differences include:
| Property | {[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 2,4-Dichlorobenzoate | 2-Methoxy-4-[(E)-(1-naphthoylhydrazono)methyl]phenyl 2,4-Dichlorobenzoate |
|---|---|---|
| Substituent Group | Carbamoyl-linked chlorophenyl ethyl chain | Methoxy group + hydrazone-linked naphthoyl group |
| Molecular Weight | ~400–420 g/mol (estimated) | ~520–540 g/mol (based on MDL number MFCD02899890) |
| Functional Groups | Ester, carbamate, chlorophenyl | Ester, hydrazone, methoxy, naphthoyl |
| Hydrogen Bond Acceptors | 4–5 | 7–8 |
However, the target compound’s chlorophenyl-carbamoyl structure may offer greater metabolic stability due to reduced susceptibility to hydrolytic cleavage .
Biological Activity
Chemical Identity
The compound {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate, with the molecular formula , is a complex organic molecule that has garnered interest in various fields of biological research. Its synthesis typically involves multi-step organic reactions, primarily utilizing 2-(4-chlorophenyl)ethylamine and methyl 2,4-dichlorobenzoate as key precursors.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The inhibition or activation of these targets can lead to significant biochemical changes within cells. For example, it may bind to enzyme active sites, altering their activities and consequently affecting metabolic pathways.
Potential Therapeutic Applications
Research indicates that this compound may possess various therapeutic properties:
- Anti-inflammatory Activity : Studies suggest it may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.
- Anticancer Properties : Preliminary investigations have shown promise in its ability to induce apoptosis in cancer cells, suggesting potential applications in oncology.
- Antimicrobial Activity : There is emerging evidence that compounds with similar structures exhibit antimicrobial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
Antimicrobial Efficacy
A comparative study was conducted to evaluate the antimicrobial activity of this compound against several bacterial strains. The results are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Level |
|---|---|---|
| Staphylococcus aureus | 50 | Moderate to Good |
| Escherichia coli | 100 | Moderate |
| Pseudomonas aeruginosa | 200 | Moderate |
| Candida albicans | 150 | Moderate |
These findings suggest that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans .
Case Studies
- Case Study on Anti-inflammatory Effects : A study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential use in inflammatory diseases.
- Case Study on Anticancer Activity : In vitro studies demonstrated that the compound could induce apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
